Methyl 3-((trimethylsilyl)methyl)but-3-enoate
Overview
Description
Methyl 3-((trimethylsilyl)methyl)but-3-enoate is an organic compound with the molecular formula C9H18O2Si It is a derivative of butenoate, featuring a trimethylsilylmethyl group attached to the third carbon of the butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-((trimethylsilyl)methyl)but-3-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromomethylbut-3-enoate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for methyl 3-(trimethylsilylmethyl)but-3-enoate are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safe handling and disposal of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((trimethylsilyl)methyl)but-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbon atoms involved.
Addition Reactions: The double bond in the butenoate moiety can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Addition: Electrophiles like bromine or nucleophiles like Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silylated derivatives, while oxidation and reduction can produce different functionalized butenoates.
Scientific Research Applications
Methyl 3-((trimethylsilyl)methyl)but-3-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of silylated compounds on biological systems, providing insights into their potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 3-(trimethylsilylmethyl)but-3-enoate involves its reactivity with various molecular targets. The trimethylsilylmethyl group can stabilize reaction intermediates, facilitating the formation of new bonds. This stabilization is crucial in reactions such as nucleophilic substitution and addition, where the silyl group acts as a protecting group or a leaving group .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(bromomethyl)but-3-enoate
- Methyl 3-[(tributylstannyl)methyl]but-3-enoate
Uniqueness
Methyl 3-((trimethylsilyl)methyl)but-3-enoate is unique due to the presence of the trimethylsilylmethyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in synthetic applications where selective reactions are required .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for organic synthesis, material science, and biological studies.
Properties
CAS No. |
70639-89-3 |
---|---|
Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
methyl 3-(trimethylsilylmethyl)but-3-enoate |
InChI |
InChI=1S/C9H18O2Si/c1-8(6-9(10)11-2)7-12(3,4)5/h1,6-7H2,2-5H3 |
InChI Key |
DPBRXLFGMUIBMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=C)C[Si](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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